1-Methyl-1H-imidazol-4-carboxamid

Übersicht

Beschreibung

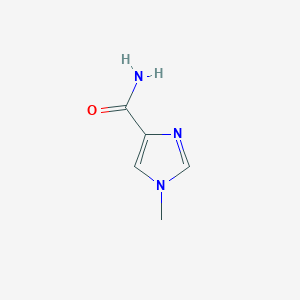

1-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Wissenschaftliche Forschungsanwendungen

1-methyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, dyes, and other functional materials

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and the aromatic ring in their structure .

Biochemical Pathways

Imidazole moieties are key components in several biochemical pathways, including the biosynthesis of histidine and purines .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts like nickel and the inclusion of functional groups are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole-4-carboxylic acid derivatives, while reduction can yield various amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-methyl-1H-imidazole-2-carboxamide

- 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

- 1-methyl-1H-imidazole-4-carboxylic acid

Uniqueness

1-methyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

1-Methyl-1H-imidazole-4-carboxamide (also known as EVT-351232) is an organic compound classified under imidazole derivatives, notable for its diverse biological activities and potential applications in pharmaceuticals. This compound features a methyl group attached to the nitrogen atom of the imidazole ring, enhancing its reactivity and solubility. Its molecular formula is C₅H₈N₄O, with a molar mass of approximately 125.13 g/mol.

Chemical Structure and Properties

The structure of 1-methyl-1H-imidazole-4-carboxamide is characterized by:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Carboxamide Group : Enhances the compound's polarity and solubility.

Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 125.13 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under standard conditions |

Biological Activity

Research has demonstrated that 1-methyl-1H-imidazole-4-carboxamide exhibits significant biological activities, particularly in the fields of antimicrobial and antiviral research.

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds, including 1-methyl-1H-imidazole-4-carboxamide, possess notable antifungal and antibacterial properties. For instance, modifications to the imidazole core can significantly impact its biological efficacy against various pathogens .

Antiviral Activity

In a study focusing on HIV-1 integrase (IN) inhibitors, certain derivatives of imidazole compounds showed promising results. Specifically, compounds similar to 1-methyl-1H-imidazole-4-carboxamide demonstrated up to 89% inhibition of HIV-1 IN activity, indicating strong antiviral potential .

The biological activity of 1-methyl-1H-imidazole-4-carboxamide is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the imidazole ring facilitates:

- Hydrogen Bonding : Allows interaction with amino acid residues in target proteins.

- Coordination with Metal Ions : Influences the biological activity through metal-dependent mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-methyl-1H-imidazole-4-carboxamide and its derivatives:

- Antiviral Screening : A high-throughput screening assay identified compounds that inhibited HIV replication effectively. The compound's derivatives were assessed for their ability to disrupt protein-protein interactions essential for viral replication .

- Antimicrobial Efficacy : In vitro studies have shown that modifications to the imidazole structure can enhance antimicrobial activity against various bacterial strains, highlighting the importance of structural diversity in drug design .

- Enzyme Inhibition : Research indicates that the compound can act as a ligand for certain enzymes, potentially leading to therapeutic applications in treating diseases associated with enzyme dysfunctions.

Eigenschaften

IUPAC Name |

1-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDCMXSTPBEJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561345 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129993-47-1 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of compounds containing the 1-methyl-1H-imidazole-4-carboxamide moiety influence their activity as mGlu2 positive allosteric modulators?

A: While the provided research articles don't delve into specific structure-activity relationship (SAR) studies focusing solely on the 1-methyl-1H-imidazole-4-carboxamide moiety, it's important to recognize that this structural feature is part of a larger molecule, THIIC (N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide). [] This larger molecule acts as a potent and selective positive allosteric modulator of mGlu2 receptors. [] This suggests that the 1-methyl-1H-imidazole-4-carboxamide moiety, within the context of the entire THIIC molecule, contributes to the binding affinity and selectivity for mGlu2 receptors. Further research focusing on systematic modifications around this moiety would be needed to ascertain its precise role in mGlu2 modulation.

Q2: What are the potential therapeutic benefits of targeting mGlu2 receptors with compounds like THIIC, which contains the 1-methyl-1H-imidazole-4-carboxamide moiety?

A: Research suggests that positive allosteric modulation of mGlu2 receptors, achieved by compounds like THIIC which contains the 1-methyl-1H-imidazole-4-carboxamide moiety, holds promise for treating psychiatric disorders. Preclinical studies demonstrate that THIIC displays anxiolytic-like effects in various animal models, including stress-induced hyperthermia and marble-burying tests. [] Additionally, it exhibits antidepressant-like properties in models such as the forced-swim test and the dominant-submissive test. [] Notably, these effects are absent in mGlu2 receptor knockout mice, confirming the target specificity of THIIC. [] Therefore, compounds featuring the 1-methyl-1H-imidazole-4-carboxamide moiety, when incorporated into structures like THIIC, hold potential for developing novel therapeutic interventions for anxiety and depression.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.